2-Bromobenzene-1,3,5-d3
Overview
Description
Synthesis Analysis 2-Bromobenzene-1,3,5-d3, while not directly addressed in the literature, relates closely to research on bromobenzene derivatives. Studies demonstrate various synthesis methods for bromobenzene compounds, emphasizing regioselective bromination, ortho-metalation, and halogen/metal permutations to produce valuable precursors for organic transformations. For example, efficient synthesis techniques for dibromobenzenes, crucial for reactions based on benzynes, have been developed, showcasing the adaptability of bromobenzene derivatives in synthesis pathways (Diemer, Leroux, & Colobert, 2011).
Molecular Structure Analysis The molecular structure of bromobenzene derivatives has been studied extensively through techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. These analyses reveal the influence of bromine substitution on the benzene ring, affecting the molecule's geometry and electronic properties. For instance, studies on 1-bromo-3-fluorobenzene using DFT calculations showed detailed insights into the vibrational frequencies and molecular geometry, highlighting the significant impact of halogen atoms on the structural attributes of bromobenzene derivatives (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).
Chemical Reactions and Properties Bromobenzene derivatives participate in a variety of chemical reactions, offering pathways to synthesize complex organic structures. The CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters exemplifies the versatility of bromobenzene derivatives in forming benzofurans through domino transformations involving C-C and C-O bond formations (Lu, Wang, Zhang, & Ma, 2007).
Physical Properties Analysis The physical properties of bromobenzene derivatives, such as phase transitions and crystalline structures, are critical for understanding their behavior under different conditions. Research on tetramethylbromobenzene revealed its two stable crystalline phases, with changes in crystal structure observed at varying temperatures, indicating the substance's adaptability and stability under different thermal conditions (Hamdouni, Boudjada, & Medjroubi, 2019).
Chemical Properties Analysis Exploring the chemical properties of bromobenzene derivatives includes examining their reactivity, electronic structure, and potential for forming various chemical bonds. Studies employing DFT and other computational methods have provided insights into the electronic properties and absorption wavelengths, elucidating the reactivity patterns and potential applications of these compounds (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).
Scientific Research Applications
Organometallic Chemistry
Organometallic complexes involving bromobenzene derivatives play a significant role in the synthesis of novel compounds. For instance, the reaction of [Os3(CO)12] and [N(PPh3)2][nido-7-CB10H13] in refluxing bromobenzene yields anionic tri- and mono-osmium complexes characterized by their [N(PPh3)2]+ salts. These complexes have been further utilized to synthesize hydrido cluster complex and bimetallic complex through protonation and reaction with CuCl and PPh3, respectively (Ellis et al., 2000).
Kinetics Studies
Kinetics studies in nonpolar mediums, such as the oxidative addition of bromobenzene to Pd(PCy3)2, reveal that oxidative addition is first-order in palladium. The presence of added PCy3 or bromide ion affects the rate of reaction, providing insights into the mechanisms of organometallic reactions (Mitchell et al., 2009).
Synthesis of Complex Molecules
The synthesis of 1,2-dibromobenzenes, which are precursors for various organic transformations, involves regioselective bromination, ortho-metalation, and halogen/metal permutations. These methods offer access to synthetically valuable derivatives, demonstrating the importance of bromobenzene derivatives in synthetic chemistry (Diemer et al., 2011).
Photoelectron Spectroscopy
The electronic structures of bromobenzene derivatives have been studied using photoelectron spectroscopy, providing insights into the ionization processes and electronic states of these molecules. Such studies are crucial for understanding the photophysical and photochemical properties of bromobenzene derivatives (Schneider et al., 2015).
Safety And Hazards
Future Directions
Future research could focus on the photodissociation of bromobenzene, dibromobenzene, and 1,3,5-tribromobenzene . The lowering of point-group symmetry from C2v to Cs along the main photodissociation reaction coordinate, which only occurs in o- and m-dibromobenzene, opens up a new predissociation channel .
properties
IUPAC Name |
2-bromo-1,3,5-trideuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-NHPOFCFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])Br)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927129 | |
Record name | 1-Bromo(2,4,6-~2~H_3_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzene-1,3,5-d3 | |
CAS RN |
13122-41-3 | |
Record name | Benzene-1,3,5-d3, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo(2,4,6-~2~H_3_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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